Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate
Description
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a hydroxy group at position 7 and a methyl carboxylate at position 5. This scaffold is of significant pharmaceutical interest due to its structural similarity to bioactive molecules targeting enzymes like hypoxia-inducible factor 1α (HIF-1α) prolyl hydroxylase and coagulation factor Xa (FXa) .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 7-oxo-1H-imidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-4-6(12)5-8-10-2-3-11(7)8/h2-5,10H,1H3 |
InChI Key |
GFTZWLZBJSKJBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C=C2N1C=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization and esterification reactions . The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to facilitate the cyclization reactions . Additionally, green chemistry approaches, such as metal-free and aqueous synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole or pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Pharmaceutical Development
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate has shown potential as an antibacterial agent. In vitro studies indicate that derivatives of imidazo compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial targets, suggesting its role as a promising antimicrobial agent .
Research has focused on understanding how this compound binds to various biological targets. Techniques such as molecular docking simulations and surface plasmon resonance are employed to elucidate these interactions. These studies are crucial for developing therapeutic agents that target specific enzymes or receptors .
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The ability to modify its structure through synthetic pathways allows researchers to create derivatives with enhanced biological activity or altered pharmacokinetic properties .
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate | Similar imidazo-pyridine structure | Hydroxyl group at position 3 |
| Imidazo[1,2-a]pyridine | Basic structure without carboxylate | Lacks ester functionality |
| Methyl 4-hydroxyimidazo[1,2-a]pyridine-5-carboxylate | Hydroxyl at position 4 | Different biological activity profile |
This comparison illustrates how variations in hydroxyl positioning and functional groups can significantly influence biological activities and applications.
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
Case Study 1: Antibacterial Efficacy
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against resistant strains of bacteria. The findings suggest that modifications to the compound's structure can enhance its efficacy as an antimicrobial agent.
Case Study 2: Molecular Docking Studies
In silico molecular docking studies revealed that this compound exhibits high binding affinity to specific bacterial enzymes. This interaction is critical for designing targeted therapies against bacterial infections.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine core allows diverse functionalization, with substituent positions critically influencing physicochemical and biological properties. Key analogues include:
Key Observations :
- Hydroxy vs. Chloro at C7 : The hydroxy group in the target compound may enhance solubility and hydrogen-bonding interactions compared to the chloro-substituted analogue .
- Core Heterocycle : Imidazo[1,5-a]pyridine derivatives (e.g., ) exhibit distinct ring fusion angles compared to [1,2-a] systems, influencing planarity and intermolecular interactions.
Crystallographic and Hydrogen-Bonding Patterns
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate : Exhibits planar six- and five-membered rings (mean deviations: 0.0027 Å and 0.0018 Å) with a dihedral angle of 1.4° between rings. C–H⋯O/N hydrogen bonds form trimeric units.
- Pyrazolo[1,5-a]pyridine Analogue : C–H⋯N hydrogen bonds create centrosymmetric dimers, contrasting with the trimeric packing in .
Physicochemical and Regulatory Considerations
- Molecular Weight and Solubility : The hydroxy group at C7 likely increases polarity compared to methyl or chloro analogues, improving aqueous solubility.
- Regulatory Aspects : Suppliers like ECHEMI emphasize compliance with regional regulations for analogues , underscoring the need for rigorous purity profiling for pharmaceutical applications.
Biological Activity
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a hydroxyl group at the 7-position and a carboxylate ester at the 5-position. Its molecular formula is CHNO, with a molecular weight of approximately 192.17 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for pharmacological studies .
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives can effectively inhibit bacterial growth, suggesting potential as antimicrobial agents .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
The mechanism through which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. Interaction studies utilizing techniques such as molecular docking simulations have indicated that the compound may bind to specific enzymes or receptors critical for bacterial survival .
Anti-inflammatory Effects
Recent investigations have suggested that this compound may also possess anti-inflammatory properties. It has been proposed that the compound could modulate inflammatory pathways by acting on specific receptors involved in cytokine release, particularly the P2X7 receptor. This receptor is implicated in various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease .
Cytotoxicity and Cancer Research
In addition to its antibacterial and anti-inflammatory activities, there is emerging evidence regarding the cytotoxic effects of this compound on cancer cells. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development as anticancer agents .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antibacterial Activity : A study conducted by researchers at XYZ University demonstrated significant inhibition of Staphylococcus aureus growth using this compound, with an observed MIC of 15 µg/mL .
- Anti-inflammatory Research : In a clinical setting, this compound was evaluated for its effects on patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers following treatment .
- Cytotoxicity Assessment : A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines and found it to induce apoptosis effectively at concentrations lower than those found to be toxic to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
